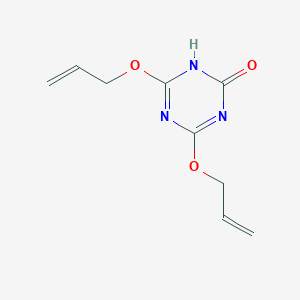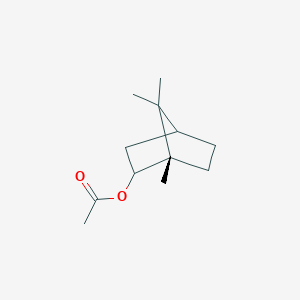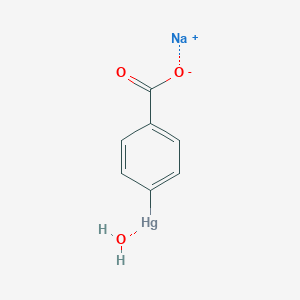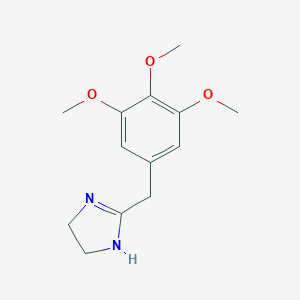
Benzaldehyde N,N-dimethylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde N,N-dimethylhydrazone is an organic compound with the molecular formula C9H12N2. It is a semi-solid yellow compound with a melting point of approximately 88°C. This compound is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Benzaldehyde N,N-dimethylhydrazone can be synthesized through the reaction of benzaldehyde with N,N-dimethylhydrazine. The reaction typically involves dissolving benzaldehyde and N,N-dimethylhydrazine in an organic solvent such as ethanol, followed by the addition of a base like sodium carbonate. The mixture is then heated under reflux conditions for several hours until the reaction is complete . The product can be purified by recrystallization or solvent evaporation techniques.
Chemical Reactions Analysis
Benzaldehyde N,N-dimethylhydrazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Scientific Research Applications
Benzaldehyde N,N-dimethylhydrazone has several scientific research applications In chemistry, it is used as a reagent for the synthesis of various organic compounds In biology, it is employed in the study of enzyme mechanisms and as a probe for detecting aldehyde groups in biomoleculesIn industry, it is used in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action of Benzaldehyde N,N-dimethylhydrazone involves its interaction with specific molecular targets and pathways. It can form covalent bonds with aldehyde groups in biomolecules, leading to the formation of stable hydrazone derivatives. This interaction can affect the function of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Benzaldehyde N,N-dimethylhydrazone can be compared with other similar compounds such as benzaldehyde, benzyl alcohol, and benzoic acid. While benzaldehyde is a simple aromatic aldehyde, this compound is a more complex derivative with additional functional groups. Benzyl alcohol and benzoic acid are oxidation products of benzaldehyde, and they have different chemical properties and applications. The uniqueness of this compound lies in its ability to form stable hydrazone derivatives, which makes it valuable in various chemical and biological applications .
Properties
CAS No. |
1075-70-3 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C9H12N2/c1-11(2)10-8-9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8- |
InChI Key |
IXEGSTUUYSHYCN-NTMALXAHSA-N |
SMILES |
CN(C)N=CC1=CC=CC=C1 |
Isomeric SMILES |
CN(C)/N=C\C1=CC=CC=C1 |
Canonical SMILES |
CN(C)N=CC1=CC=CC=C1 |
Key on ui other cas no. |
1075-70-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key chemical reaction involving Benzaldehyde N,N-dimethylhydrazone discussed in the research?
A1: The research investigates the reaction of this compound with 4-Oxo-2-pentafluorophenoxy-5,6-benzo-1,3,2-dioxaphosphorinane. [] This reaction results in the formation of 4-Dimethylamino-2,5-dioxo-2-pentafluorophenoxy-3-phenyldihydro-6,7-benzo-1,4,2-oxazaphosphepine. The study focuses on the preparation and determination of the spatial structure of this resulting compound. []
Q2: Is there information available about the spectroscopic data for this compound in this research?
A2: Unfortunately, the provided abstract does not contain specific spectroscopic data like molecular formula, weight, or specific spectroscopic details for this compound. [] Further research beyond this article would be needed to obtain that information.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Benz[cd]indol-2(1H)-one](/img/structure/B86259.png)



